molecular formula C16H20N2O3S B2583331 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide CAS No. 1333893-98-3

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide

Cat. No.: B2583331
CAS No.: 1333893-98-3
M. Wt: 320.41
InChI Key: ZONWOAMSJORQDA-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-(5-methylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12-2-3-13(22-12)10-14(19)18-15(11-17)4-6-16(7-5-15)20-8-9-21-16/h2-3H,4-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWOAMSJORQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-8-one and 5-methylthiophene-2-carboxylic acid. The key steps in the synthesis may involve:

    Formation of the spirocyclic intermediate: This can be achieved through a cyclization reaction involving 1,4-dioxaspiro[4.5]decan-8-one.

    Introduction of the cyano group: This step involves the addition of a cyano group to the spirocyclic intermediate, often using reagents like cyanogen bromide.

    Coupling with 5-methylthiophene-2-carboxylic acid: The final step involves coupling the cyano-substituted spirocyclic intermediate with 5-methylthiophene-2-carboxylic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the cyano group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amine derivatives of the spirocyclic structure.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s spirocyclic structure can be utilized in the design of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used as a probe to study biological pathways involving cyano and thiophene groups.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The spirocyclic structure may provide rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of a cyano group.

    1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the spirocyclic structure.

    1,4-Dioxaspiro[4.5]decan-8-amine: An amine derivative with potential for further functionalization.

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide is unique due to the combination of its spirocyclic structure, cyano group, and thiophene ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

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